SJM-3

GABA(A) receptor modulation Electrophysiology Allosteric potentiation

SJM-3 is the only compound that simultaneously antagonizes the classical α+/γ− benzodiazepine site and potentiates GABA-evoked currents through a distinct transmembrane domain (TMD) site. Unlike standard BZDs, it modulates both synaptic and extrasynaptic receptors, making it essential for electrophysiology, tonic inhibition studies, and binding assays (Ki ≈ 218-242 nM). Its well-characterized, dual-site mechanism eliminates confounding variables present with generic PAMs, delivering cleaner, more reproducible data. Choose SJM-3 when receptor site-selectivity and unambiguous TMD pharmacology are critical.

Molecular Formula C18H15FN4OS
Molecular Weight 354.4 g/mol
Cat. No. B11934851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJM-3
Molecular FormulaC18H15FN4OS
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1CCC2=C(N1C(=O)C3=CSC(=N3)C4=NC=CN=C4)C=CC(=C2)F
InChIInChI=1S/C18H15FN4OS/c1-11-2-3-12-8-13(19)4-5-16(12)23(11)18(24)15-10-25-17(22-15)14-9-20-6-7-21-14/h4-11H,2-3H2,1H3
InChIKeyMCMRMBOJJFVNHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SJM-3 for Research Procurement: GABAA Receptor Modulator with Dual Functional Profile


SJM-3 (CAS: 1234977-97-9) is a synthetic small-molecule compound that acts as both a positive allosteric modulator (PAM) of GABA(A) receptors and an antagonist at the high-affinity benzodiazepine binding site [1]. Chemically defined as (6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone with a molecular weight of 354.4 Da and purity ≥97%, SJM-3 potentiates GABA currents by binding to a diazepam site in the transmembrane domain while simultaneously blocking the classical α+/γ- benzodiazepine binding site [2]. This dual-site pharmacology distinguishes SJM-3 from conventional benzodiazepines and makes it a valuable tool for dissecting GABA(A) receptor modulation mechanisms in neuropharmacology research.

Why SJM-3 Cannot Be Substituted with Standard Benzodiazepines or Flumazenil in GABA(A) Research


Conventional benzodiazepines such as diazepam act as pure positive allosteric modulators exclusively via the high-affinity α+/γ- benzodiazepine binding site, whereas the antagonist flumazenil blocks this site without intrinsic potentiating activity [1]. SJM-3 uniquely combines antagonism at the classical benzodiazepine site with strong positive modulation via a distinct transmembrane domain binding site [2]. This dual-site pharmacology generates a functional profile not recapitulated by any single-site modulator, meaning that substituting SJM-3 with diazepam, flumazenil, or other benzodiazepine-site ligands will yield fundamentally different experimental outcomes in GABA(A) receptor modulation studies.

SJM-3 Product-Specific Quantitative Evidence: Comparator-Based Differentiation


SJM-3 vs. Diazepam: Superior Potentiation Efficiency at the Transmembrane Domain Site

In two-electrode voltage clamp experiments using α1β2γ2 GABA(A) receptors recombinantly expressed in Xenopus laevis oocytes, SJM-3 demonstrated more efficient positive allosteric modulation than diazepam at the transmembrane domain binding site [1].

GABA(A) receptor modulation Electrophysiology Allosteric potentiation

SJM-3 Binding Affinity: Quantified Displacement of Radiolabeled Benzodiazepine Ligands

Radioligand displacement assays conducted on wild-type GABA(A) receptors recombinantly expressed in HEK cells established SJM-3 binding affinity at the high-affinity benzodiazepine binding site [1]. SJM-3 displaced [³H]-flunitrazepam with a Ki of 218±70 nM and [³H]-Ro15-1788 with a Ki of 242±38 nM .

Radioligand binding GABA(A) receptor pharmacology Benzodiazepine site

SJM-3 vs. Benzodiazepines: Differential Modulation of Synaptic and Extrasynaptic GABA(A) Receptors

Electrophysiological characterization demonstrated that SJM-3 modulates both synaptic (phasic) and extrasynaptic (tonic) GABA(A) receptor populations, whereas low concentrations of benzodiazepines preferentially modulate synaptic receptors [1]. This broader receptor population engagement distinguishes SJM-3 from classical benzodiazepines in functional assays.

Tonic inhibition Extrasynaptic receptors Synaptic transmission

SJM-3 Binding Site Mapping: Transmembrane Domain M2 Residue Mutation Abolishes Potentiation

Site-directed mutagenesis experiments identified that mutation of a specific residue in the M2 transmembrane segment of the α subunit strongly reduced SJM-3-mediated receptor modulation, while homologous mutation in the β subunit completely abolished potentiation [1]. This genetic evidence confirms SJM-3 action at a transmembrane domain site distinct from the classical extracellular benzodiazepine binding pocket.

Mutagenesis Binding site identification Structure-activity relationship

SJM-3 Optimal Research and Industrial Application Scenarios


Probing Transmembrane Domain-Mediated Allosteric Modulation in GABA(A) Receptors

SJM-3 is optimally deployed in electrophysiology studies using Xenopus oocytes or HEK cell expression systems to investigate positive allosteric modulation originating from the transmembrane domain binding site. Its more efficient potentiation relative to diazepam at this site [1] makes SJM-3 a preferred tool for dissecting transmembrane-mediated versus extracellular domain-mediated modulation pathways. The established mutation data confirming M2 segment involvement [1] enables researchers to use SJM-3 in structure-function studies mapping the molecular determinants of transmembrane site pharmacology.

Investigating Tonic Inhibition and Extrasynaptic GABA(A) Receptor Pharmacology

SJM-3 is uniquely suited for research examining the functional contributions of extrasynaptic GABA(A) receptors to tonic inhibitory currents. Unlike low-concentration benzodiazepines that primarily affect synaptic receptors, SJM-3 modulates both synaptic and extrasynaptic receptor populations [1]. This property makes SJM-3 valuable for studies in brain regions where extrasynaptic δ-subunit-containing receptors mediate tonic conductance, including the cerebellum, thalamus, and hippocampus.

Screening and Characterizing Novel Benzodiazepine Site Ligands

SJM-3 serves as a dual-action reference compound in radioligand binding assays for benzodiazepine site characterization. Its established Ki values for displacing [³H]-flunitrazepam (218±70 nM) and [³H]-Ro15-1788 (242±38 nM) provide benchmark affinity data for comparing novel ligands. Because SJM-3 occupies the α+/γ- benzodiazepine site while exerting functional effects through a distinct transmembrane site, it represents an important control compound for distinguishing binding-site occupancy from functional allosteric activity in screening cascades.

Neuroscience Research on GABAergic Modulation Without Full Benzodiazepine Agonism

SJM-3 is appropriate for experimental paradigms requiring positive GABAergic potentiation that avoids full benzodiazepine-like agonism at the classical binding site. As an antagonist at the α+/γ- benzodiazepine site [1], SJM-3 blocks conventional benzodiazepine effects at this location while providing potentiation via the transmembrane domain. This functional profile supports studies examining GABA(A) receptor modulation mechanisms where researchers wish to exclude contributions from classical benzodiazepine site activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for SJM-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.